Ethyl 4-isopropylnicotinate
Description
Ethyl 4-isopropylnicotinate is a nicotinic acid derivative featuring a pyridine ring substituted with an isopropyl group at the 4-position and an ethyl ester at the 3-position. Nicotinate esters are widely explored in pharmaceuticals, agrochemicals, and organic synthesis due to their tunable reactivity and bioactivity .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 4-propan-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)10-7-12-6-5-9(10)8(2)3/h5-8H,4H2,1-3H3 |
InChI Key |
VLYXEFNRKJLRNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-isopropylnicotinate can be synthesized through the esterification of 4-isopropylnicotinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-isopropylnicotinate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of aqueous acid or base to yield 4-isopropylnicotinic acid and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohol, 4-isopropylnicotinol.
Substitution: The nicotinate moiety can undergo nucleophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide can be used as reagents.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: 4-isopropylnicotinic acid and ethanol.
Reduction: 4-isopropylnicotinol.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-isopropylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid derivatives.
Industry: It can be used in the formulation of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-isopropylnicotinate involves its interaction with molecular targets such as nicotinic receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural features, molecular properties, and applications of Ethyl 4-isopropylnicotinate and its analogs:
Note: Values marked with * are estimated based on structural analogs due to incomplete data in evidence.
Substituent Effects on Reactivity and Bioactivity
- Chlorine Substituents : The presence of chlorine (e.g., in Ethyl 2-chloro-4-isopropylnicotinate) increases molecular weight and electron-withdrawing effects, enhancing reactivity in nucleophilic substitution reactions. This makes it suitable for synthesizing bioactive molecules .
- Hydroxyl Groups: Ethyl 4-chloro-5-hydroxynicotinate’s hydroxyl group improves water solubility and hydrogen-bonding capacity, which may enhance antioxidant or antimicrobial activity compared to non-hydroxylated analogs .
- Fluorine Substituents : In Ethyl 4-chloro-2-fluoronicotinate, fluorine’s electronegativity and small atomic radius improve metabolic stability and binding affinity in drug design .
Positional Isomerism
Positional differences in substituents significantly impact properties:
- Ethyl 4-chloro-5-hydroxynicotinate vs. Ethyl 5-chloro-4-hydroxynicotinate: Switching chloro and hydroxyl groups alters electronic distribution and solubility, affecting biological target interactions .
- Ethyl 2-chloro-4-isopropylnicotinate vs. Ethyl 4-chloro-2-fluoronicotinate: The positions of halogens influence steric and electronic effects, modulating reactivity in cross-coupling reactions .
Pharmaceutical and Agrochemical Potential
- Ethyl 2-chloro-4-isopropylnicotinate : Studied as an intermediate in antiviral and herbicide synthesis. Its chlorine atom facilitates further functionalization via Suzuki-Miyaura couplings .
- Isopropyl Nicotinate : Used in topical analgesics due to its vasodilatory properties. The isopropyl ester enhances skin permeability compared to ethyl analogs .
- Fluorinated Derivatives : Ethyl 4-chloro-2-fluoronicotinate’s stability under physiological conditions makes it a candidate for protease inhibitor development .
Biological Activity
Ethyl 4-isopropylnicotinate is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an ester derivative of nicotinic acid, characterized by the presence of an ethyl group and an isopropyl group attached to the pyridine ring. Its molecular formula is .
The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). This interaction can lead to various physiological effects, including:
- Vasodilation : The compound induces vasodilation by promoting the release of nitric oxide (NO) from endothelial cells, which relaxes smooth muscle and dilates blood vessels. This effect enhances blood flow and microcirculation, potentially benefiting cardiovascular health.
- Anti-inflammatory Effects : this compound has been investigated for its anti-inflammatory properties, which may involve the modulation of inflammatory cytokines and pathways.
- Analgesic Properties : The compound has shown promise in alleviating pain through its vasodilatory effects, improving local blood circulation and reducing muscle tension.
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Vasodilation | Enhances blood flow by relaxing blood vessels via nitric oxide release |
| Anti-inflammatory | Modulates inflammatory responses, potentially reducing symptoms in inflammatory conditions |
| Analgesic | Provides pain relief through improved circulation and reduced muscle tension |
Case Studies and Experimental Data
-
Vasodilatory Effects :
- A study demonstrated that this compound significantly increased blood flow in animal models, correlating with elevated levels of nitric oxide in the bloodstream. This suggests a direct effect on endothelial function and vascular health.
-
Anti-inflammatory Mechanisms :
- In vitro studies indicated that the compound could reduce the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This points to its potential application in treating chronic inflammatory diseases.
-
Pain Relief Studies :
- Clinical trials have explored the efficacy of topical formulations containing this compound for pain relief in conditions like arthritis. Results showed significant improvements in pain scores compared to placebo treatments, supporting its use as a therapeutic agent.
Q & A
Q. What are the standard synthetic routes for Ethyl 4-isopropylnicotinate, and how can reaction efficiency be validated?
this compound is typically synthesized via esterification or transesterification of nicotinic acid derivatives. A common approach involves reacting 4-isopropylnicotinic acid with ethanol in the presence of acid catalysts (e.g., H₂SO₄) or coupling agents like DCC (dicyclohexylcarbodiimide). Reaction efficiency is validated by monitoring the reaction progress using thin-layer chromatography (TLC) or HPLC, quantifying unreacted starting material, and calculating yields post-purification. Purity is confirmed via melting point analysis and spectral data (¹H/¹³C NMR, IR) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
Critical techniques include:
- ¹H/¹³C NMR : To confirm the ester group (δ ~4.3 ppm for -OCH₂CH₃) and isopropyl substituent (δ ~1.2–1.4 ppm for -CH(CH₃)₂).
- IR Spectroscopy : To identify ester carbonyl stretches (~1740 cm⁻¹) and aromatic C-H vibrations.
- Mass Spectrometry (MS) : For molecular ion verification (e.g., [M+H]⁺ or [M+Na]⁺ peaks).
- HPLC : To assess purity (>95% is standard for publication).
Data interpretation requires cross-referencing with literature values for analogous nicotinate esters and ensuring consistency across multiple techniques .
Advanced Research Questions
Q. How can researchers optimize solvent systems and catalysts to improve the yield of this compound in multi-step syntheses?
Optimization involves systematic screening:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) often enhance reaction rates for esterification, while non-polar solvents (e.g., toluene) may improve selectivity.
- Catalysts : Acidic resins (e.g., Amberlyst-15) or enzymatic catalysts (e.g., lipases) can reduce side reactions.
- Temperature Control : Elevated temperatures (60–80°C) may accelerate reactions but require reflux setups to prevent solvent loss.
A fractional factorial design can identify critical variables, with yields quantified via GC or HPLC. For example, a recent study on ethyl nicotinate derivatives achieved 85% yield using DMF and H₂SO₄ at 70°C .
Q. What strategies are recommended for resolving contradictions in spectral data or unexpected byproducts during characterization?
- Repeat Experiments : Confirm reproducibility under identical conditions.
- Cross-Validation : Use complementary techniques (e.g., 2D NMR for ambiguous peaks or X-ray crystallography for structural confirmation).
- Byproduct Analysis : Isolate impurities via column chromatography and characterize them via MS/MS or elemental analysis.
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to identify structural anomalies.
Document discrepancies in supplementary materials and discuss potential mechanistic pathways (e.g., ester hydrolysis under acidic conditions) .
Q. How should researchers design stability studies for this compound under varying storage and experimental conditions?
- Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) over 4–8 weeks.
- Analytical Endpoints : Monitor degradation via HPLC for new peaks (degradants) and quantify remaining parent compound.
- Kinetic Analysis : Calculate degradation rates using Arrhenius plots to predict shelf life.
For example, a stability study on ethyl nicotinate analogs revealed hydrolysis as the primary degradation pathway, mitigated by anhydrous storage .
Methodological Guidance
Q. What experimental protocols ensure reproducibility in synthesizing and characterizing this compound?
- Detailed Procedures : Document reagent equivalents, reaction times, and purification steps (e.g., column chromatography gradients).
- Spectral Data Reporting : Include full NMR assignments (δ, multiplicity, integration) and MS fragmentation patterns.
- Purity Thresholds : Adhere to journal standards (e.g., ≥95% purity for biological assays).
- Supporting Information : Provide raw data (e.g., chromatograms, spectra) in supplementary files with hyperlinks in the main text .
Q. How can researchers address low yields or side reactions in the synthesis of this compound?
- Mechanistic Studies : Use isotopic labeling (e.g., D₂O) to trace proton transfer steps in esterification.
- Byproduct Trapping : Introduce scavengers (e.g., molecular sieves for water removal) to shift equilibrium.
- Catalyst Recycling : Evaluate reusable catalysts (e.g., immobilized enzymes) to reduce costs.
A case study on ethyl pyridinecarboxylates demonstrated a 20% yield increase using microwave-assisted synthesis .
Data Presentation and Analysis
Q. What statistical methods are appropriate for analyzing experimental data in this compound research?
- Descriptive Statistics : Report mean ± SD for triplicate experiments.
- Hypothesis Testing : Use t-tests or ANOVA to compare yields across conditions (p < 0.05).
- Multivariate Analysis : Apply PCA (principal component analysis) to spectral datasets for outlier detection.
Raw data should be archived in repositories (e.g., Zenodo) with DOIs for transparency .
Tables
Q. Table 1. Optimization of Reaction Conditions for this compound Synthesis
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| H₂SO₄ | Ethanol | 70 | 78 | 97 |
| Amberlyst-15 | Toluene | 80 | 82 | 96 |
| Lipase | DMF | 50 | 65 | 94 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
